molecular formula C12H7BrN2 B15225338 2-Bromobenzo[h]quinazoline

2-Bromobenzo[h]quinazoline

Cat. No.: B15225338
M. Wt: 259.10 g/mol
InChI Key: PKFXSJQDMQKWDQ-UHFFFAOYSA-N
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Description

2-Bromobenzo[h]quinazoline is a heterocyclic aromatic compound that belongs to the quinazoline family Quinazolines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromobenzo[h]quinazoline typically involves the bromination of benzo[h]quinazoline. One common method is the reaction of benzo[h]quinazoline with bromine in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods: Industrial production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions and can be optimized for higher yields and purity. Additionally, the use of automated systems can reduce the risk of human error and improve overall efficiency.

Chemical Reactions Analysis

Types of Reactions: 2-Bromobenzo[h]quinazoline undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form quinazoline N-oxides.

    Reduction Reactions: Reduction of this compound can lead to the formation of benzo[h]quinazoline derivatives.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include sodium amide, thiourea, and sodium alkoxide. Reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed:

    Substitution Reactions: Products include various substituted benzo[h]quinazolines.

    Oxidation Reactions: Quinazoline N-oxides.

    Reduction Reactions: Reduced benzo[h]quinazoline derivatives.

Scientific Research Applications

2-Bromobenzo[h]quinazoline has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential as an inhibitor of various enzymes and receptors.

    Medicine: Investigated for its anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 2-Bromobenzo[h]quinazoline involves its interaction with specific molecular targets such as enzymes and receptors. The bromine atom enhances the compound’s ability to form strong interactions with these targets, leading to inhibition or modulation of their activity. For example, this compound has been shown to inhibit tyrosine kinases, which play a crucial role in cell signaling pathways involved in cancer progression.

Comparison with Similar Compounds

    2-Chlorobenzo[h]quinazoline: Similar structure but with a chlorine atom instead of bromine.

    2-Fluorobenzo[h]quinazoline: Contains a fluorine atom at the 2-position.

    2-Iodobenzo[h]quinazoline: Features an iodine atom at the 2-position.

Comparison: 2-Bromobenzo[h]quinazoline is unique due to the presence of the bromine atom, which provides a balance between reactivity and stability. Bromine is less reactive than chlorine but more reactive than iodine, making this compound a versatile compound for various chemical transformations. Additionally, the bromine atom’s size and electronegativity influence the compound’s interaction with biological targets, potentially leading to different biological activities compared to its halogenated counterparts.

Properties

Molecular Formula

C12H7BrN2

Molecular Weight

259.10 g/mol

IUPAC Name

2-bromobenzo[h]quinazoline

InChI

InChI=1S/C12H7BrN2/c13-12-14-7-9-6-5-8-3-1-2-4-10(8)11(9)15-12/h1-7H

InChI Key

PKFXSJQDMQKWDQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=CN=C(N=C32)Br

Origin of Product

United States

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